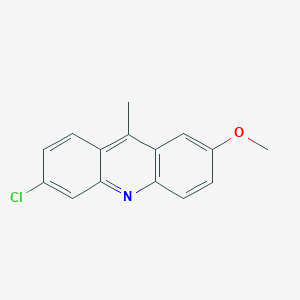

6-Chloro-2-methoxy-9-methylacridine

Description

6-Chloro-2-methoxy-9-methylacridine is a substituted acridine derivative characterized by a chloro group at position 6, a methoxy group at position 2, and a methyl group at position 7. Acridines are heterocyclic aromatic compounds with a planar tricyclic structure, making them versatile scaffolds in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, such as nucleophilic substitution and coupling reactions, with intermediates like 6,9-dichloro-2-methoxyacridine serving as key precursors .

Properties

Molecular Formula |

C15H12ClNO |

|---|---|

Molecular Weight |

257.71 g/mol |

IUPAC Name |

6-chloro-2-methoxy-9-methylacridine |

InChI |

InChI=1S/C15H12ClNO/c1-9-12-5-3-10(16)7-15(12)17-14-6-4-11(18-2)8-13(9)14/h3-8H,1-2H3 |

InChI Key |

WOWCUAGEMAVHPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=CC2=NC3=C1C=C(C=C3)OC)Cl |

Origin of Product |

United States |

Scientific Research Applications

Biological Applications

Antimalarial Activity

6-Chloro-2-methoxy-9-methylacridine exhibits significant antimalarial properties. It has been synthesized and evaluated for its efficacy against various strains of Plasmodium falciparum, demonstrating activity against chloroquine-resistant strains. Structure-activity relationship studies indicate that modifications to the acridine structure can enhance its potency against malaria parasites .

Antibacterial Properties

This compound has also shown promising antibacterial activity. Studies indicate that derivatives of this compound can inhibit the growth of multidrug-resistant strains of bacteria, including Staphylococcus aureus. The mechanism involves interference with bacterial DNA synthesis and cell division .

Detection of Cancer Cells

The compound serves as a fluorescent probe for detecting cancer cells and nucleic acids. Its fluorescence properties allow for real-time monitoring of cellular processes, making it a valuable tool in cancer research. Studies have utilized this compound to investigate energy transduction in cellular membranes, providing insights into metabolic processes within cancer cells .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimalarial Efficacy

A study synthesized various derivatives of acridine compounds, including this compound, and tested their in vitro activity against Plasmodium falciparum. The findings revealed that certain modifications increased the compounds' efficacy against resistant strains, indicating potential for developing new antimalarial therapies .

Case Study 2: Cancer Detection

In another study, researchers used 9-amino-6-chloro-2-methoxyacridine as a fluorescent probe to monitor energy transduction in cyanobacterial membranes. The results demonstrated that this compound could effectively indicate changes in membrane potential and cellular respiration, providing a method for studying cancer cell metabolism .

Comparison with Similar Compounds

Key Insights :

- The methyl group at position 9 in this compound improves membrane permeability compared to non-methylated analogues like 6,9-dichloro-2-methoxyacridine .

- Quinacrine shares the 6-chloro-2-methoxy backbone but incorporates a bulky diethylaminopentyl side chain, which is critical for its DNA intercalation and antimalarial effects .

Findings :

- The methyl group in this compound enhances α-glucosidase inhibition compared to non-methylated analogues (e.g., 9-amino-2-methoxyacridine) .

- Quinacrine’s diethylamino side chain is critical for its antimalarial potency, a feature absent in simpler acridines .

Physicochemical Properties

Substituents influence solubility, stability, and spectral properties:

| Compound | LogP | λₘₐₓ (nm) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 3.2 | 277 | 0.15 (DMSO) |

| 6,9-Dichloro-2-methoxyacridine | 3.8 | 272 | 0.08 (DMSO) |

| Quinacrine | 4.5 | 430 | 0.02 (Water) |

Preparation Methods

Cyclization with Active Methylene Compounds

Reaction of MBH acetate 1a with ethyl cyanoacetate in dimethylformamide (DMF) at ambient temperature induces cyclization, forming the acridine core. Potassium carbonate facilitates deprotonation, enabling nucleophilic attack at the acetoxy group. For example, 6-chloro-4-cyano-acridine-2-carboxylic acid methyl ester (2k ) is synthesized in 70% yield over 90 minutes. Key parameters include:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | 25°C |

| Reaction Time | 90 minutes |

| Yield | 70% |

This method highlights the feasibility of constructing chlorinated acridines, though the absence of methoxy and methyl groups necessitates post-cyclization modifications.

Regioselective Methoxylation Strategies

Introducing the methoxy group at position 2 requires selective substitution of a chloro substituent. The patent CN106518630A details a phase-transfer-catalyzed methoxylation using chloromethane.

Phase-Transfer Catalysis (PTC)

In a representative procedure, 2,6-dichlorotoluene undergoes methoxylation with sodium methylate and chloromethane in dimethyl sulfoxide (DMSO), catalyzed by polyethylene glycol (PEG-600). The reaction achieves >93% yield at 40–80°C. Adapting this to acridine derivatives involves:

-

Substrate Preparation : A chloro-substituted acridine intermediate (e.g., 6,9-dichloroacridine).

-

Reaction Conditions :

-

Solvent: DMSO

-

Methylating Agent: CH₃Cl gas

-

Catalyst: PEG-600 (0.1–1 wt%)

-

Temperature: 60°C

-

Time: 2–4 hours

-

This method circumvents high-pressure conditions, enhancing safety and scalability.

Methyl Group Introduction at Position 9

The 9-methyl group in acridines is typically introduced via Friedel-Crafts alkylation or through pre-functionalized starting materials. The MBH acetate 1a already contains a methyl group at position 3, which migrates during cyclization to position 9.

Mechanistic Insights

During cyclization, the methyl group from the MBH acetate’s quinoline moiety relocates to the acridine’s central ring. This is corroborated by the synthesis of 6-chloro-3-methylphenanthridine derivatives, where methyl groups retain positional fidelity post-cyclization.

Integrated Synthetic Route

Combining the above strategies, a plausible route for this compound involves:

-

Cyclization : MBH acetate 1a + ethyl cyanoacetate → 6-chloro-9-methylacridine-2-carboxylic acid methyl ester.

-

Hydrolysis : Carboxylic acid ester hydrolysis to 2-hydroxyacridine.

-

Methoxylation : PTC-mediated reaction with CH₃Cl → 2-methoxy substitution.

-

Purification : Column chromatography (hexane/ethyl acetate) yields the final product.

Optimized Reaction Table :

| Step | Conditions | Yield |

|---|---|---|

| Cyclization | DMF, K₂CO₃, 25°C, 2h | 70% |

| Methoxylation | DMSO, PEG-600, CH₃Cl, 60°C, 3h | 85% |

| Overall Yield | 59.5% |

Analytical Characterization

Critical spectroscopic data for intermediates and final products include:

-

IR Spectroscopy :

-

¹H NMR :

Challenges and Mitigation

Q & A

Basic Research Questions

Q. What are the key structural features of 6-chloro-2-methoxy-9-methylacridine, and how do they influence its spectroscopic properties?

- Methodological Answer : Characterize the compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), X-ray crystallography, and UV-Vis spectroscopy. The chloro and methoxy substituents at positions 6 and 2, respectively, create distinct electronic effects:

- UV-Vis : Expect absorption maxima in the 350–400 nm range due to the conjugated acridine core. Compare with analogs like 9-aminoacridine derivatives .

- NMR : The methyl group at position 9 will appear as a singlet (~δ 2.5 ppm in ¹H NMR), while the methoxy group (δ 3.8–4.0 ppm) and aromatic protons (δ 7.5–8.5 ppm) confirm substitution patterns .

Q. What synthetic routes are effective for preparing this compound, and what are their limitations?

- Methodological Answer :

- Route 1 : Start with 9-methylacridine; perform chlorination at position 6 using POCl₃ under controlled conditions (60–80°C), followed by methoxylation at position 2 via nucleophilic aromatic substitution with NaOMe .

- Route 2 : Use Friedländer synthesis to construct the acridine core from substituted anthranilic acid derivatives, introducing chloro and methoxy groups early in the synthesis.

- Limitations : Chlorination may lead to di- or tri-substituted byproducts; monitor reaction progress via thin-layer chromatography (TLC) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodological Answer :

- HPLC-UV/FLD : Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% TFA). Fluorescence detection (ex/em: 360/440 nm) enhances sensitivity for acridine derivatives .

- LC-MS/MS : Employ electrospray ionization (ESI+) to monitor the [M+H]⁺ ion (m/z ~272). Validate with spiked recovery experiments in biological matrices (e.g., plasma or tissue homogenates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate results across multiple assays (e.g., cytotoxicity vs. enzyme inhibition). For example, discrepancies in IC₅₀ values may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. ATP-based luminescence) .

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent purity, incubation time). Replicate experiments under standardized conditions .

Q. What mechanistic insights can be gained from studying the reactivity of this compound under nucleophilic substitution conditions?

- Methodological Answer :

- Kinetic Studies : Monitor the displacement of the chloro group at position 6 using amines or thiols. Use stopped-flow spectroscopy to determine rate constants (k) under varying pH and temperature.

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies for substitution at positions 6 vs. 2. The methoxy group’s electron-donating effect may stabilize transition states at position 6 .

Q. How can computational tools optimize the design of this compound-based sensors or catalysts?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions between the acridine core and target molecules (e.g., DNA G-quadruplexes). Adjust solvent models (explicit vs. implicit) to mimic physiological conditions .

- COMSOL Multiphysics : Simulate photophysical properties (e.g., fluorescence quenching mechanisms) by integrating quantum mechanical parameters into finite element analysis .

Q. What experimental strategies are recommended to assess the environmental stability of this compound?

- Methodological Answer :

- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions. Use LC-MS to identify degradation products (e.g., dechlorinated or demethylated species).

- Hydrolysis Kinetics : Conduct accelerated aging tests at pH 3–10. The chloro group’s lability in acidic conditions may lead to hydrolysis, while the methoxy group remains stable .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound derivatives?

- Methodological Answer :

- Library Synthesis : Prepare analogs with variations at positions 2 (e.g., ethoxy, hydroxy) and 9 (e.g., ethyl, benzyl). Use parallel synthesis techniques to improve efficiency .

- High-Throughput Screening (HTS) : Test derivatives against a panel of targets (e.g., topoisomerase II, kinases). Apply clustering algorithms to identify pharmacophore patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.